2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine
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Overview
Description
2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine is an organic compound that features both fluorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-iodophenol.
Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.
Amine Introduction: The resulting ether is then subjected to a reaction with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodophenol: A precursor in the synthesis of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine.
2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is less common and provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-fluoro-4-iodophenoxy)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FINO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODHHCFRWNPSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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